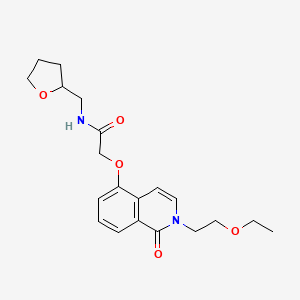
2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H26N2O5 and its molecular weight is 374.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H27N2O4, with a molecular weight of approximately 398.4 g/mol. The structure includes a dihydroisoquinolinone moiety, which is known for its biological relevance. The compound's IUPAC name is 2-{[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy}-N-(tetrahydrofuran-2-yl)methyl}acetamide .
| Property | Value |
|---|---|
| Molecular Formula | C22H27N2O4 |
| Molecular Weight | 398.4 g/mol |
| IUPAC Name | 2-{[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy}-N-(tetrahydrofuran-2-yl)methyl}acetamide |
| CAS Number | 898431-35-1 |
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The dihydroisoquinolinone component may facilitate binding to active sites, while the ethoxyethyl and tetrahydrofuran groups could enhance binding affinity or selectivity. This interaction potentially modulates various signaling pathways, impacting cellular processes such as proliferation, apoptosis, and metabolism.
Anticancer Properties
Research indicates that compounds with similar structures have demonstrated significant anticancer activity. For instance, studies involving isoquinoline derivatives have shown that they can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may include:
- Inhibition of cell proliferation : Compounds targeting specific kinases involved in cell cycle regulation.
- Induction of apoptosis : Activation of intrinsic pathways leading to programmed cell death.
Antimicrobial Activity
There is evidence suggesting that derivatives of dihydroisoquinoline possess antimicrobial properties. The compound may exhibit activity against various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Study on Dihydroisoquinoline Derivatives :
- A study published in Medicinal Chemistry found that dihydroisoquinoline derivatives showed promising anticancer activity against breast cancer cell lines (MCF7). The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
-
Antimicrobial Screening :
- Research reported in Journal of Antimicrobial Chemotherapy demonstrated that certain isoquinoline derivatives exhibited significant antibacterial effects against Gram-positive bacteria, including Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on these scaffolds.
-
Mechanistic Insights :
- A recent investigation into the mechanism of action revealed that compounds similar to our target molecule could act as inhibitors of topoisomerases, enzymes essential for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-2-25-12-10-22-9-8-16-17(20(22)24)6-3-7-18(16)27-14-19(23)21-13-15-5-4-11-26-15/h3,6-9,15H,2,4-5,10-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGHSTNYUHNSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














